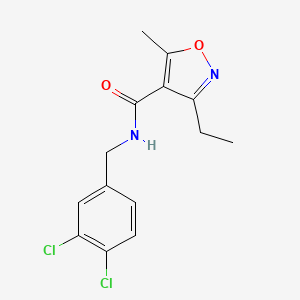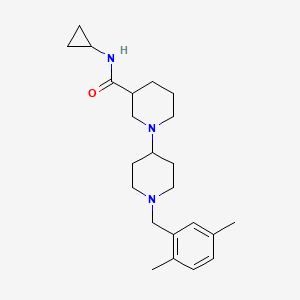![molecular formula C18H21N3OS2 B5996066 2-[(benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B5996066.png)
2-[(benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C18H21N3OS2 This compound is characterized by the presence of a benzylsulfanyl group, an acetyl group, and a hydrazinecarbothioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzylsulfanyl Acetyl Intermediate: Benzyl mercaptan reacts with chloroacetyl chloride in the presence of a base to form benzylsulfanyl acetyl chloride.
Hydrazinecarbothioamide Formation: The benzylsulfanyl acetyl chloride is then reacted with N-(1-phenylethyl)hydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Applications De Recherche Scientifique
2-[(Benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Benzylsulfanyl)acetyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
- 2-[(Benzylsulfanyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide
Uniqueness
2-[(Benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is unique due to its specific substitution pattern and the presence of both benzylsulfanyl and hydrazinecarbothioamide groups
Propriétés
IUPAC Name |
1-[(2-benzylsulfanylacetyl)amino]-3-(1-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c1-14(16-10-6-3-7-11-16)19-18(23)21-20-17(22)13-24-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYGKEFUEXHQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-methoxybenzyl)-4-[(3,5,6-trimethyl-2-pyrazinyl)methyl]morpholine](/img/structure/B5995989.png)
![2-(3-methyl-1H-pyrazol-1-yl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5995995.png)
![ethyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B5996000.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-(4-methoxyphenyl)guanidine](/img/structure/B5996007.png)
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5996014.png)

![2,2'-[1,2-propanediylbis(iminomethylylidene)]bis(5-phenyl-1,3-cyclohexanedione)](/img/structure/B5996033.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5996038.png)
![{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5996068.png)

![3-[1-(hydroxymethyl)propyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5996076.png)
![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5996082.png)
![4-[3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanoyl]morpholine](/img/structure/B5996088.png)
